
Verdinexor
Übersicht
Beschreibung
Verdinexor is a novel, orally bioavailable compound that functions as a selective inhibitor of nuclear exportThis compound has shown significant potential in treating various diseases, including cancers and viral infections .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Mechanism of Action
Verdinexor functions by inhibiting the nuclear export protein Exportin-1 (XPO1), which is crucial for the replication of several viruses. By blocking this pathway, this compound prevents the transport of viral components necessary for virion assembly from the nucleus to the cytoplasm, thereby inhibiting viral replication.
Efficacy Against Influenza
Research has demonstrated that this compound exhibits significant antiviral activity against various strains of influenza A and B viruses. In preclinical studies, it has been shown to reduce viral replication in mouse models, limit pulmonary virus burden, and decrease inflammatory cytokine expression in response to viral infection . Specifically, in studies involving pandemic H1N1 and highly pathogenic avian influenza strains, this compound effectively limited lung pathology and mortality .
Potential for Other Viral Infections
Beyond influenza, this compound is being investigated for its efficacy against other viral infections such as HIV. Preclinical data suggests that it may inhibit HIV replication by targeting XPO1-dependent pathways .
Veterinary Oncology
Treatment of Canine Lymphoma
this compound has received conditional approval from the U.S. Food and Drug Administration (FDA) for the treatment of canine lymphoma, particularly non-Hodgkin lymphoma in dogs. This aggressive cancer type often leads to rapid deterioration without treatment. Clinical trials have shown that approximately 75% of dogs treated with this compound achieved either a complete or partial response .
Clinical Study Insights
A study involving dogs with cutaneous epitheliotropic T-cell lymphoma (CETL) reported an overall objective response rate of 37%, with a mean time to disease progression of approximately 56 days . Common adverse effects included weight loss and lethargy, but overall tolerability was deemed acceptable .
Combination Therapies
Synergistic Effects with Chemotherapy
Current research is exploring the combination of this compound with traditional chemotherapeutic agents such as doxorubicin. Preliminary studies indicate that this combination may enhance treatment efficacy while maintaining tolerability in canine patients . This approach could potentially lead to improved outcomes for various cancer types in veterinary medicine.
Summary Table of Applications
Wirkmechanismus
Target of Action
Verdinexor primarily targets the protein known as Chromosome Region Maintenance 1 (CRM1) , also referred to as Exportin 1 (XPO1) . CRM1/XPO1 is a nuclear export protein that plays a crucial role in the transport of specific proteins between the nucleus and the cytoplasm .
Mode of Action
This compound functions as a Selective Inhibitor of Nuclear Export (SINE) . It inhibits the nuclear export of approximately 220 cargoes . By blocking CRM1/XPO1, this compound prevents certain proteins from leaving the nucleus of cancer cells . This allows these proteins to control the growth and prevent the spread of cancerous cells .
Biochemical Pathways
The inhibition of nuclear export by this compound leads to the dampening of the NF-κB and IL-6 responses . This pleiotropic effect is linked to its global anti-inflammatory effects . The nuclear retention of key tumor suppressor proteins (TSP) and growth regulatory proteins (GRP) such as p53, p21, pRB, FOXO, and NF-κB is forced by XPO1 inhibition .
Pharmacokinetics
This compound, when administered orally, is well absorbed in dogs and achieves therapeutic levels with doses of 1 to 3 mg/kg . It is given orally twice per week, with at least 72 hours between doses .
Result of Action
The treatment with this compound results in a significant decrease in germinal center B cells, plasma cells, and plasmablasts in the bone marrow and the spleen . Furthermore, levels of pro-inflammatory cytokines, chemokines, and B cell survival factors are all significantly decreased . This demonstrates this compound’s efficacy in reducing the generation, survival, and function of auto-reactive immune cells without affecting normal cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended that dogs be fed immediately before administering this compound, as this increases the amount of drug absorbed into the bloodstream . Furthermore, the drug’s efficacy can be affected by the presence of concurrent serious infections or diseases .
Biochemische Analyse
Biochemical Properties
Verdinexor inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1) . It interacts with approximately 220 cargoes, leading to their retention in the nucleus . This pleiotropic effect leads to the dampening of the NF-κB and IL-6 responses, which are linked to its global anti-inflammatory effects .
Cellular Effects
This compound has shown to limit virus shedding, reduce pulmonary pro-inflammatory cytokine expression, and moderate leukocyte infiltration into the bronchoalveolar space in mice . It also reduces the replication level of the influenza virus . In cancer cells, it prevents tumor suppressing proteins from leaving the nucleus of cells, resulting in disruption of cancer cell survival and eventual cancer cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the nuclear export of approximately 220 cargoes . This leads to the dampening of the NF-κB and IL-6 responses . It is likely that the inhibition of the NF-κB pathway and impaired IL-6 production underlie this compound’s efficacy .
Temporal Effects in Laboratory Settings
In a murine model of systemic lupus erythematosus, this compound treatment at 7.5 mg/kg weekly significantly decreased germinal center B cells, plasma cells, and plasmablasts in the bone marrow and the spleen four weeks after resumption of treatment .
Dosage Effects in Animal Models
In animal models, this compound has shown significant anti-influenza activity . A preliminary study determined that 20 mg/kg at day 1 and 3 was the most efficacious yet well-tolerated dosage .
Metabolic Pathways
This compound is involved in the nuclear export pathway, specifically inhibiting the function of Exportin-1 (XPO1 or CRM1) . This leads to the nuclear retention of approximately 220 cargoes .
Transport and Distribution
This compound is an orally available compound . It inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1), leading to the nuclear retention of approximately 220 cargoes .
Subcellular Localization
This compound acts in the nucleus of the cell, where it inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1) . This leads to the nuclear retention of approximately 220 cargoes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Verdinexor umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen umfassen oft die Verwendung von starken Basen und Lösungsmitteln wie Dimethylformamid, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft die Hochleistungsflüssigchromatographie zur Reinigung. Die Produktion entspricht auch strengen behördlichen Standards, um die Sicherheit und Wirksamkeit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Verdinexor durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am this compound-Molekül verändern und möglicherweise seine Aktivität beeinflussen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Die Bedingungen umfassen oft die Verwendung von polaren aprotischen Lösungsmitteln und Basen wie Natriumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Werkzeug verwendet, um nukleare Exportmechanismen und die Rolle von Exportin 1 in zellulären Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation und Apoptose, insbesondere in Krebszellen.
Medizin: Zeigt vielversprechende Ergebnisse als Behandlung für verschiedene Krebsarten, darunter Lymphom und Ösophaguskrebs, sowie Virusinfektionen wie respiratorisches Synzytialvirus und Influenza
Industrie: Potenzielle Anwendungen in der Veterinärmedizin, insbesondere zur Behandlung von Hundekrebs.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die nukleare Exportfunktion von Exportin 1 hemmt. Diese Hemmung führt zur Anhäufung von Tumorsuppressorproteinen und anderen regulatorischen Proteinen im Zellkern, wodurch Apoptose induziert und die Zellproliferation gehemmt wird. Die Verbindung stört auch den nuklearen Export von viralen Proteinen und hemmt so die Virusreplikation .
Ähnliche Verbindungen:
Selinexor: Ein weiterer selektiver Inhibitor des nuklearen Exports, der hauptsächlich zur Behandlung von multiplem Myelom und diffusen großzelligen B-Zell-Lymphomen eingesetzt wird.
Einzigartigkeit: Im Gegensatz zu Selinexor, das hauptsächlich in der Humanmedizin eingesetzt wird, hat this compound eine Wirksamkeit bei der Behandlung von Hundekrebs gezeigt, was es zu einer vielseitigen Verbindung sowohl in der Human- als auch in der Veterinärmedizin macht .
Vergleich Mit ähnlichen Verbindungen
Selinexor: Another selective inhibitor of nuclear export, used primarily for treating multiple myeloma and diffuse large B-cell lymphoma.
Uniqueness: Unlike Selinexor, which is primarily used in human medicine, this compound has shown efficacy in treating canine cancers, making it a versatile compound in both human and veterinary medicine .
Biologische Aktivität
Verdinexor, also known as KPT-335, is a novel orally bioavailable drug categorized as a selective inhibitor of nuclear export (SINE). It primarily targets Exportin 1 (XPO1/CRM1), a protein that mediates the nuclear export of various proteins, including tumor suppressors and viral components. This mechanism positions this compound as a promising therapeutic agent in oncology and virology.
This compound functions by inhibiting the CRM1-mediated nuclear export pathway, which is crucial for the transport of proteins such as p53 and other tumor suppressors out of the nucleus. By preventing this export, this compound enhances the accumulation of these proteins in the nucleus, thereby promoting their tumor-suppressive functions. This action is particularly relevant in cancers where CRM1 is overexpressed, contributing to tumor progression and resistance to therapy.
Key Biological Activities:
- Anticancer Activity : this compound has shown significant anticancer effects in various preclinical models, including canine osteosarcoma and feline lymphoma .
- Antiviral Effects : The compound has demonstrated efficacy against viral infections, notably influenza A, by reducing viral replication both in vitro and in vivo .
Anticancer Studies
- Canine Osteosarcoma : A study highlighted that this compound exhibits potent biological activity against canine osteosarcoma cell lines. It received conditional FDA approval for treating lymphoma in dogs due to its effectiveness in reducing tumor size and improving survival rates .
- Feline Lymphoma : Preliminary pharmacokinetic studies indicate that this compound may also be effective in treating feline tumors, with ongoing research aimed at establishing its safety and efficacy in cats .
- Esophageal Cancer : In vitro studies have shown that this compound inhibits the proliferation and migration of esophageal cancer cells through the XPO1-c-Myc-FOSL1 axis, indicating its potential as a therapeutic agent for this malignancy .
Antiviral Studies
Research has indicated that this compound can significantly reduce lung virus titers in models infected with influenza A. Its ability to inhibit viral replication suggests it could be a valuable treatment option for viral infections that exploit the CRM1 pathway for replication .
Clinical Trials
A Phase I clinical trial conducted on dogs with non-Hodgkin lymphoma demonstrated that this compound was well-tolerated and showed promising biological activity. The study focused on determining the maximum tolerated dose (MTD) and assessing the drug's safety profile .
Pharmacokinetics
In a recent study involving cats, a UPLC-MS/MS method was developed to quantify KPT-335 concentrations in plasma. Key pharmacokinetic parameters were established:
- T_max : 1.46 ± 0.51 hours
- C_max : 239.54 ± 190.60 ng/mL
- Half-life (T_1/2) : 5.16 ± 2.30 hours
- Area Under Curve (AUC) : 1439.85 ± 964.64 ng·mL⁻¹·h (0-t) and 1589.82 ± 1003.75 ng·mL⁻¹·h (0-∞) .
Comparative Efficacy Table
Eigenschaften
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKEJZFFCECPN-XQRVVYSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022535 | |
Record name | Verdinexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392136-43-4 | |
Record name | Verdinexor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verdinexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Verdinexor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERDINEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.